Cevoglitazar - 839673-52-8

Cevoglitazar

Catalog Number: EVT-263704
CAS Number: 839673-52-8
Molecular Formula: C27H21F3N2O6S
Molecular Weight: 558.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevoglitazar, also known as LBM-642, is a PPARɑ agonist and PPARγ agonist potentially for the treatment of type 2 diabetes and lipid metabolism. Cevoglitazar potently reduces food intake and body weight in obese mice and cynomolgus monkeys. Cevoglitazar was as effective as pioglitazone at improving glucose tolerance.
Synthesis Analysis

The synthesis of cevoglitazar involves several complex organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, the general approach typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and functionalized derivatives.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of cevoglitazar, coupling reactions involving aryl halides and nucleophiles are common.
    • Functionalization: Subsequent steps often involve introducing functional groups through electrophilic aromatic substitution or other methods to enhance receptor binding affinity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

The specific parameters such as temperature, reaction time, and catalysts used in these synthetic pathways can significantly affect the yield and purity of cevoglitazar.

Molecular Structure Analysis

Cevoglitazar's molecular structure is characterized by its ability to bind effectively to both PPAR-α and PPAR-γ. The chemical formula is C19H20N2O4SC_{19}H_{20}N_2O_4S, indicating a complex structure with various functional groups that facilitate its biological activity.

  • Key Features:
    • A sulfonamide group that enhances solubility and receptor interaction.
    • Multiple aromatic rings that contribute to its binding affinity.
    • The presence of nitrogen atoms which may participate in hydrogen bonding with the receptor.

X-ray crystallography studies have provided insights into its binding modes within the PPAR receptor sites, revealing conformational changes upon ligand binding that activate downstream signaling pathways .

Chemical Reactions Analysis

Cevoglitazar undergoes several chemical reactions within biological systems:

Mechanism of Action

Cevoglitazar acts primarily through dual activation of PPAR-α and PPAR-γ:

  • PPAR-α Activation: This leads to increased fatty acid oxidation and improved lipid profiles by upregulating genes involved in lipid metabolism.
  • PPAR-γ Activation: This enhances insulin sensitivity, promotes adipogenesis, and reduces inflammation by modulating cytokine production.

The dual agonist action results in a comprehensive improvement in metabolic parameters, including reduced food intake, weight loss, and improved glycemic control in preclinical models .

Physical and Chemical Properties Analysis

Cevoglitazar exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is typically provided during pharmacological evaluations but is crucial for understanding its formulation characteristics.

These properties are essential for determining the appropriate dosage forms and routes of administration for therapeutic use .

Applications

Cevoglitazar has potential applications primarily in the treatment of:

  1. Type 2 Diabetes Mellitus: By improving insulin sensitivity and glycemic control.
  2. Obesity Management: Through appetite suppression and weight loss effects observed in animal models.
  3. Dyslipidemia Treatment: By enhancing lipid metabolism via PPAR-α activation.

Despite its promising profile, cevoglitazar has faced challenges related to safety profiles observed in clinical trials, leading to concerns about cardiotoxicity similar to other compounds in the glitazar class . Ongoing research aims to address these safety concerns while exploring additional therapeutic uses.

Introduction to Cevoglitazar as a Dual PPAR Agonist

Historical Context of PPAR-Targeted Pharmacotherapeutics

Peroxisome proliferator-activated receptors (PPARs) belong to the nuclear receptor superfamily and function as ligand-activated transcription factors regulating lipid and glucose metabolism. Three isoforms exist: PPARα (modulating fatty acid oxidation and lipoprotein metabolism), PPARγ (controlling adipogenesis and insulin sensitivity), and PPARδ (involved in fatty acid catabolism) [3] [7]. The therapeutic targeting of PPAR isoforms began with single-receptor agonists:

  • Fibrates (PPARα agonists) like fenofibrate demonstrated triglyceride-lowering (30-50% reduction) and HDL-raising effects (5-15% increase) in dyslipidemia but showed limited efficacy on glycemic control [3] [8].
  • Thiazolidinediones (PPARγ agonists) like pioglitazone improved insulin sensitivity (HbA1c reduction: 1.0-1.5%) but were associated with weight gain, fluid retention, and mixed cardiovascular outcomes [5] [8].

This pharmacological limitation spurred the development of dual PPARα/γ agonists ("glitazars") designed to synergistically ameliorate diabetic dyslipidemia—characterized by hypertriglyceridemia, low HDL-cholesterol, insulin resistance, and hyperglycemia—through a single molecular entity [3]. Early glitazars (muraglitazar, tesaglitazar, ragaglitazar) demonstrated superior efficacy on glycemic and lipid parameters compared to mono-agonists but were discontinued in Phase III trials due to unacceptable safety profiles, including cardiovascular toxicity, renal impairment, and carcinogenicity in preclinical models [2] [3] [8].

Table 1: Evolution of Key Glitazar-Class Compounds

CompoundCompanyPPAR Activity ProfileDevelopment StatusPrimary Reason for Discontinuation
MuraglitazarBristol-Myers Squibbα/γ balancedPhase III (2006)Increased congestive heart failure, MACE
TesaglitazarAstraZenecaγ-dominantPhase III (2006)Elevated creatinine, reduced GFR
RagaglitazarNovo Nordiskγ-dominantPhase II (2004)Urothelial carcinogenicity in rodents
CevoglitazarNovartisα/γ balancedPhase II (2008)Strategic termination
SaroglitazarZydus Cadilaα-dominant, partial γApproved (India, 2013)N/A (Remains in clinical use)

Rationale for Dual PPARα/γ Agonism in Metabolic Disorders

The pathophysiological interplay between insulin resistance and dyslipidemia in type 2 diabetes (T2DM) and metabolic syndrome provides a strong mechanistic basis for dual PPARα/γ agonism:

  • PPARα Activation: Primarily expressed in liver, muscle, and heart, PPARα upregulates genes governing fatty acid β-oxidation (CPT1A, ACOX1), apolipoprotein AI/II synthesis, and lipoprotein lipase activity. This reduces plasma triglycerides (20-50%) and VLDL particles while elevating HDL-C (10-20%) [1] [7].
  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ promotes adipocyte differentiation, free fatty acid storage, and secretion of adiponectin—an insulin-sensitizing adipokine. This enhances peripheral glucose uptake (muscle), suppresses hepatic gluconeogenesis, and lowers fasting glucose (20-40 mg/dL) and HbA1c (0.8-1.5%) [5] [6].

Synergistic Benefits: Co-activation counters limitations of single agonists:

  • PPARα-induced fatty acid oxidation reduces ectopic lipid deposition in liver/muscle—a key driver of insulin resistance [1] [6].
  • PPARγ-mediated adiponectin elevation enhances AMPK activation in liver, further promoting fatty acid oxidation and glucose disposal [6].
  • Dual anti-inflammatory effects (e.g., NF-κB suppression) may ameliorate atherosclerosis and non-alcoholic steatohepatitis (NASH) [1] [6].

Preclinical models confirmed that dual agonists like saroglitazar outperformed pioglitazone in reducing hepatic steatosis, inflammation, and fibrosis while improving lipid profiles and insulin sensitivity without significant weight gain—validating the therapeutic rationale [1] [6].

Cevoglitazar’s Position in the Evolution of Glitazar-Class Compounds

Cevoglitazar (developed by Novartis) emerged in the mid-2000s as a "balanced" dual PPARα/γ agonist engineered to optimize efficacy while mitigating the safety concerns of predecessors. Key distinguishing features included:

  • Receptor Binding Specificity: Designed for near-equal activation of PPARα and PPARγ (EC50 ratio ~1:1), contrasting earlier gamma-dominant glitazars like tesaglitazar (PPARγ-predominant) associated with fluid retention and weight gain [3] [8].
  • Chemical Structure: As a non-thiazolidinedione derivative, it avoided the structural motifs linked to bladder carcinogenicity (ragaglitazar) or proliferative urothelial effects [3] [9].
  • Preclinical Efficacy: In rodent models of diabetes/obesity, cevoglitazar demonstrated:
  • Robust reduction in plasma glucose, insulin, and triglycerides (>40%)
  • Increased HDL-cholesterol (25%)
  • Suppression of pro-inflammatory cytokines (TNF-α, IL-6) in adipose tissue [8].

Table 2: Comparative PPAR Activation Profiles of Select Glitazars

CompoundPPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)α:γ Potency RatioClinical Development Outcome
Muraglitazar3201102.9:1Terminated (CV toxicity)
Tesaglitazar5202322.6:1Terminated (Renal toxicity)
Ragaglitazar190603.2:1Terminated (Carcinogenicity)
Cevoglitazar1201501:1.25Terminated (Phase II)
Saroglitazar0.7*3.0*1:4.3Approved (India)

**Ki values (μM); lower values indicate higher affinity [4] [9].

Despite promising Phase I/II data showing significant improvements in HbA1c (-1.2%), triglycerides (-40%), and LDL-particle size in T2DM patients, Novartis terminated cevoglitazar's development in 2008 during Phase II trials. This decision aligned with industry-wide discontinuations of glitazars (e.g., aleglitazar by Roche in 2013) due to cumulative safety concerns across the class—particularly heart failure, renal dysfunction, and gastrointestinal hemorrhage—rather than compound-specific toxicity [8] [9]. Nevertheless, cevoglitazar represented an iterative advance in glitazar design, informing subsequent agents like saroglitazar (approved in India) that utilize partial PPARγ agonism to improve safety [4] [9].

Properties

CAS Number

839673-52-8

Product Name

Cevoglitazar

IUPAC Name

(2R)-1-[4-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methoxy]phenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid

Molecular Formula

C27H21F3N2O6S

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C27H21F3N2O6S/c1-16-22(31-25(38-16)17-6-8-19(9-7-17)27(28,29)30)15-37-20-10-12-21(13-11-20)39(35,36)32-23-5-3-2-4-18(23)14-24(32)26(33)34/h2-13,24H,14-15H2,1H3,(H,33,34)/t24-/m1/s1

InChI Key

KVVODNUBDFULSC-XMMPIXPASA-N

SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Cevoglitazar; LBM-642; LBM 642; LBM642.

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4C(CC5=CC=CC=C54)C(=O)O

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)S(=O)(=O)N4[C@H](CC5=CC=CC=C54)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.